molecular formula C10H15NO2 B194583 Etilefrine CAS No. 709-55-7

Etilefrine

Numéro de catalogue: B194583
Numéro CAS: 709-55-7
Poids moléculaire: 181.23 g/mol
Clé InChI: SQVIAVUSQAWMKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etilefrine (C${10}$H${15}$NO$_2$, CAS 709-55-7) is a synthetic adrenergic agonist primarily targeting α- and β-adrenergic receptors. It acts as a vasoconstrictor, increasing systemic vascular resistance and mean arterial pressure (MAP) by stimulating peripheral α1-adrenoceptors and enhancing cardiac output via β1-adrenoceptor activation . Clinically, it is used to manage hypotension and refractory ascites in cirrhotic patients, often as an adjunct to standard medical therapy (SMT) comprising diuretics, albumin, and dietary sodium restriction .

Mechanism of Action: this compound counteracts splanchnic vasodilation—a hallmark of cirrhosis—by reducing venous pooling and reflex arteriolar vasodilation. This improves renal perfusion and suppresses the renin-angiotensin-aldosterone system (RAAS), leading to enhanced sodium excretion and reduced ascites volume .

Clinical Efficacy:
In a randomized trial of 50 cirrhotic patients with refractory ascites, adding this compound to SMT for one month significantly increased 24-hour urine output (+420 mL), urinary sodium excretion (+28 mmol/day), and MAP (+12 mmHg), while reducing body weight (-3.2 kg) and plasma renin activity (-45%) compared to SMT alone . The need for large-volume paracentesis (≥5L) decreased by 60% in the this compound group, with 76% achieving partial or complete ascites control versus 40% in the SMT group .

Méthodes De Préparation

Traditional Chemical Synthesis via α-Bromo-m-Hydroxyacetophenone

The foundational method for etilefrine hydrochloride synthesis involves α-bromo-m-hydroxyacetophenone as a key intermediate. As detailed in the patent CN101921198A, the process comprises three stages: bromination, catalytic hydrogenation, and purification .

Bromination and Amination

In the initial step, m-hydroxyacetophenone undergoes bromination to yield α-bromo-m-hydroxyacetophenone. This intermediate reacts with ethylamine in a nucleophilic substitution, forming α-(ethylamino)-m-hydroxyacetophenone. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C, achieving yields exceeding 85% .

Catalytic Hydrogenation

The keto group in α-(ethylamino)-m-hydroxyacetophenone is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. Conditions include hydrogen gas at 3–5 bar pressure and temperatures of 50–70°C. This step produces this compound base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. The final product is purified through recrystallization from ethanol, yielding pharmaceutical-grade this compound hydrochloride with >99% purity .

Bio-Based Synthesis from Cardanol-Derived 3-Vinylphenol

A sustainable approach utilizing cardanol, a byproduct of cashew nut processing, has been developed to synthesize this compound. This method, reported by Shi et al., leverages metathesis and hydroxyamination to construct the this compound backbone .

Metathesis of Cardanol

Cardanol is subjected to ethenolysis using a Grubbs catalyst, producing 3-non-8-enylphenol. Isomerizing ethenolysis further converts this intermediate into 3-vinylphenol, a critical precursor. The reaction employs 2-methyltetrahydrofuran (2-MeTHF) as a green solvent, achieving 92% conversion efficiency .

Hydroxyamination and Alkylation

3-Vinylphenol undergoes hydroxyamination with ethylamine in the presence of an iron porphyrin catalyst, forming norfenefrine. Subsequent ethylation using ethyl triflate in hexafluoroisopropanol (HFIP) yields this compound with 79% efficiency, significantly outperforming traditional reductive amination methods (54% yield) .

Table 1: Comparison of Ethylation Methods

MethodReagentSolventYield (%)Side Products
Reductive Amination AcetaldehydeEtOH54Diethylated (35%)
Alkylation Ethyl TriflateHFIP79Diethylated (17%)

Industrial-Scale Synthesis via Pivaloyl Chloride Intermediate

An industrial route detailed by LookChem involves pivaloyl chloride as a protecting group to enhance reaction selectivity .

Acylation and Bromination

m-Hydroxyacetophenone is acylated with pivaloyl chloride, forming 3-pivaloyloxyacetophenone. Bromination with elemental bromine in dichloromethane yields 3-pivaloyloxy-2-bromoacetophenone, which reacts with N-ethylbenzylamine to form a benzyl-protected intermediate .

Debenzylation and Reduction

The benzyl group is removed via hydrogenolysis using Pd/C in isopropanol/HCl, followed by reduction of the keto group. This one-pot process achieves an overall yield of 68%, with the final product isolated as this compound pivalate hydrochloride .

Analyse Des Réactions Chimiques

Types de réactions

L'étiléfrine subit diverses réactions chimiques, notamment :

    Oxydation : L'étiléfrine peut être oxydée pour former des quinones correspondantes.

    Réduction : L'hydrogénation catalytique est utilisée dans sa synthèse.

    Substitution : Les réactions d'halogénation et d'alkylation sont courantes dans ses voies de synthèse.

Réactifs et conditions courants

    Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Gaz hydrogène en présence d'un catalyseur tel que le palladium sur charbon.

    Substitution : Des agents halogénants comme le brome ou des agents alkylants comme l'iodure d'éthyle.

Principaux produits

    Oxydation : Quinones et autres dérivés oxydés.

    Réduction : Chlorhydrate d'étiléfrine.

    Substitution : Diverses phényléthanolamines substituées.

Applications de la recherche scientifique

L'étiléfrine a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

L'étiléfrine agit comme un agent sympathomimétique à action directe en se liant à des récepteurs adrénergiques spécifiques et en les activant. Elle cible principalement les récepteurs adrénergiques bêta-1 du cœur, ce qui entraîne une augmentation de la fréquence cardiaque et du débit cardiaque. Elle interagit également avec les récepteurs adrénergiques alpha, provoquant une vasoconstriction et une augmentation de la pression artérielle .

Applications De Recherche Scientifique

Medical Uses

1. Treatment of Orthostatic Hypotension

Etilefrine is primarily used to manage orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. By stimulating alpha-1 adrenergic receptors, this compound promotes vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. Clinical studies have demonstrated its effectiveness in improving symptoms associated with this condition .

2. Vasovagal Syncope Management

This compound has been investigated for its potential to prevent vasovagal syncope, a common cause of fainting. A randomized controlled trial involving patients with recurrent vasovagal syncope found that this compound did not significantly reduce the incidence of syncopal events compared to placebo, suggesting that while it may have theoretical benefits due to its vasoconstrictor effects, its clinical efficacy in this context remains inconclusive .

3. Cardiac Output Enhancement

Research indicates that this compound can enhance cardiac output and improve hemodynamic parameters in patients undergoing procedures such as aorto-coronary bypass surgery. Intravenous administration of this compound resulted in increased cardiac output and mean systemic blood pressure without altering central venous pressure, indicating its role in managing hemodynamic stability during surgical interventions .

4. Off-label Uses

This compound has also been used off-label for conditions such as priapism, where it helps alleviate prolonged erections by inducing vasoconstriction in the penile arteries. Although this application is less common, it highlights the versatility of this compound as a therapeutic agent .

Pharmacodynamics

This compound acts as an agonist at both alpha-1 and beta-1 adrenergic receptors, leading to increased heart rate, cardiac output, and mean arterial pressure. The drug's pharmacodynamic profile shows that it can effectively reduce peripheral vascular resistance while enhancing myocardial perfusion during specific clinical scenarios .

Table 1: Summary of Clinical Studies on this compound

Study ReferenceApplicationSample SizeOutcome
Vasovagal Syncope126 patientsNo significant difference in syncopal recurrence between this compound and placeboThis compound not superior for preventing syncope
Cardiac Output EnhancementNot specifiedSignificant increase in cardiac output and blood pressureEffective in improving hemodynamics during surgery
Orthostatic HypotensionNot specifiedImprovement in blood pressure upon standingEffective treatment for orthostatic hypotension

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as nausea, tremors, and palpitations. These adverse effects necessitate careful monitoring during treatment, especially in patients with pre-existing cardiovascular conditions .

Mécanisme D'action

Etilefrine acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors. It primarily targets beta-1 adrenergic receptors in the heart, leading to increased heart rate and cardiac output. It also interacts with alpha-adrenergic receptors, causing vasoconstriction and increased blood pressure .

Comparaison Avec Des Composés Similaires

Etilefrine is one of several vasoactive agents used in cirrhotic ascites. Below is a detailed comparison with Midodrine, Terlipressin, and Tolvaptan:

Table 1: Comparative Analysis of this compound and Similar Agents

Parameter This compound Midodrine Terlipressin Tolvaptan
Mechanism α/β-adrenergic agonist α1-adrenergic agonist Vasopressin V1 receptor agonist Vasopressin V2 receptor antagonist
MAP Improvement +12 mmHg +8–10 mmHg +10–15 mmHg No direct effect
Urinary Na+ Excretion +28 mmol/day +15–20 mmol/day +35 mmol/day +25–30 mmol/day
RAAS Suppression Significant ↓ PRA & aldosterone Variable (↓ in some studies ) Minimal effect No effect
Paracentesis Reduction 60% reduction 30–40% reduction 50% reduction Not studied
Side Effects Mild headache (8%) Bradycardia, hypertension Ischemic complications Thirst, hypernatremia
MELD Score Impact Stabilized Stabilized Not reported Worsened in some cases

Key Findings:

This compound vs. Midodrine: this compound demonstrates superior RAAS suppression, reducing plasma renin activity (PRA) by 45% versus Midodrine’s inconsistent results . Both agents stabilize MELD scores, but this compound has a better safety profile (headache vs. bradycardia) .

This compound vs. Terlipressin :

  • Terlipressin provides stronger MAP elevation (+15 mmHg) but carries risks of ischemic events, limiting long-term use .
  • This compound’s RAAS suppression and renal perfusion benefits make it preferable for chronic ascites management .

This compound vs. this compound’s dual hemodynamic and renal effects offer a more comprehensive approach in cirrhotic patients .

Activité Biologique

Etilefrine, chemically known as 2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride, is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. It is particularly effective in treating orthostatic hypotension and managing hypotension during surgical procedures, such as cesarean sections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound exhibits its biological activity through the stimulation of both α-1 and β-2 adrenergic receptors. This dual action results in vasoconstriction and increased cardiac output, making it effective in elevating blood pressure in hypotensive patients. The specific receptor interactions are summarized as follows:

Receptor Type Action Effect
α-1VasoconstrictionIncreased peripheral resistance
β-2VasodilationImproved blood flow to skeletal muscle

The sympathomimetic effects of this compound contribute to its use in various clinical scenarios, particularly where rapid blood pressure elevation is required.

Pharmacokinetics

This compound is characterized by a significant first-pass metabolism when administered orally, leading to variable bioavailability among individuals. The pharmacokinetic profile indicates that this compound is absorbed quickly and reaches peak plasma concentrations within a few hours post-administration. Key pharmacokinetic parameters include:

Parameter Value
BioavailabilityVariable (20%-60%)
Peak Plasma Concentration1-2 hours
Elimination Half-Life4-6 hours

Studies have shown that this compound can be effectively detected in plasma using spectrophotometric methods, which have been developed for both pharmaceutical formulations and biological samples .

Use in Hypotension Management

This compound has been extensively studied for its efficacy in managing hypotension during spinal anesthesia. A multicenter trial involving 196 patients compared this compound with phenylephrine for treating hypotension during cesarean sections. The results indicated no significant differences in fetal outcomes or maternal complications between the two groups:

Outcome Measure This compound (n=98) Phenylephrine (n=98) P-value
Umbilical artery pH < 7.2011 (11.2%)12 (12.2%)0.93
Apgar score at 1 min < 71 (1.0%)2 (2.0%)1.00
Nausea or vomiting18 (18.4%)17 (17.3%)1.00

These findings support the safety and effectiveness of this compound as a vasopressor during cesarean deliveries .

Case Studies

A notable case study investigated the use of this compound in conjunction with conventional treatments for chylothorax management. The study concluded that this compound facilitated earlier chest tube removal compared to standard treatments alone, highlighting its potential utility beyond traditional applications .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Etilefrine, and how do they inform its therapeutic applications?

this compound acts as a selective α1-adrenergic receptor agonist, inducing vasoconstriction to increase blood pressure. Its mechanism involves enhancing venous return and counteracting reflex vasodilation, making it theoretically suitable for orthostatic hypotension and vasovagal syncope . However, clinical efficacy varies depending on patient populations and underlying pathophysiology . Researchers should validate receptor binding affinity (e.g., via radioligand assays) and correlate findings with hemodynamic outcomes in preclinical models .

Q. What standardized analytical methods are recommended for quantifying this compound in biological matrices?

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is validated for detecting this compound in plasma and urine, with sensitivity thresholds <1 ng/mL. Critical validation parameters include linearity (R² ≥0.99), precision (CV <15%), and recovery rates (85–115%) . Researchers must document extraction protocols (e.g., protein precipitation) and matrix effects to ensure reproducibility .

Q. How does this compound’s chemical stability influence formulation design?

this compound hydrochloride’s high solubility in water (pH 3.8–5.8) and ethanol supports aqueous formulations, but its sensitivity to oxidation necessitates inert packaging and antioxidant additives (e.g., sodium metabisulfite). Stability studies should assess degradation products under accelerated conditions (40°C/75% RH) using HPLC-UV .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro efficacy and clinical trial failures be reconciled?

The 1999 Vasovagal Syncope International Study found no difference between this compound (75 mg/d) and placebo in preventing syncope (24% recurrence rate in both arms), despite its vasoconstrictive properties . Methodological considerations include:

  • Trial design : Placebo effects and subjective endpoints (e.g., syncope frequency) may obscure drug efficacy. Blinded crossover designs or ambulatory blood pressure monitoring could reduce bias .
  • Pharmacokinetics : Evaluate plasma concentrations to confirm therapeutic levels were achieved.
  • Patient stratification : Subgroup analyses by autonomic dysfunction severity might identify responsive cohorts .

Q. What experimental strategies optimize the synthesis of this compound derivatives with enhanced receptor selectivity?

Rational drug design should focus on modifying the phenylethanolamine backbone to reduce β-adrenergic cross-reactivity. Techniques include:

  • Stereochemical optimization : Enantiomeric purity (R-configuration) is critical for α1-agonist activity.
  • Structure-activity relationship (SAR) studies : Introduce halogen substituents or alkyl chains to improve binding kinetics.
  • In silico modeling : Use molecular docking simulations to predict affinity for α1A vs. α1B receptor subtypes .

Q. What methodological rigor is required for meta-analyses of this compound’s efficacy across heterogeneous trials?

Systematic reviews should adhere to PRISMA guidelines, with inclusion criteria specifying randomized controlled trials (RCTs) and standardized endpoints (e.g., syncope recurrence). Assess heterogeneity via I² statistics and perform sensitivity analyses to account for dosage variations (e.g., 30–75 mg/d) and patient demographics. Publication bias can be evaluated using funnel plots .

Q. Methodological Guidance

Q. How should researchers design reproducible experiments for this compound’s hemodynamic effects?

  • Animal models : Use tilt-table protocols in conscious rodents to mimic orthostatic stress, with telemetric blood pressure monitoring .
  • Human studies : Employ head-up tilt testing with continuous ECG and beat-to-beat blood pressure measurements. Document tilt angles (60–70°) and duration (30–45 minutes) to standardize protocols .

Q. What data management practices ensure integrity in long-term this compound studies?

  • Raw data archiving : Store electronic health records and laboratory notebooks in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .
  • Metadata standardization : Annotate datasets with experimental conditions (e.g., dosage, timepoints) and analytical instrument parameters .

Q. Conflict Resolution in Data Interpretation

Q. How can conflicting results from this compound’s vasoconstrictive action and clinical inefficacy be analytically resolved?

Apply contradiction analysis frameworks (e.g., principal contradiction theory):

  • Identify the dominant factor (e.g., placebo effect vs. biological mechanism) and secondary factors (e.g., dosing frequency, patient adherence).
  • Conduct dose-response studies to determine if higher doses (e.g., >75 mg/d) yield significant effects without adverse outcomes (e.g., hypertension) .

Propriétés

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etilefrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-209
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.